An In-depth Technical Guide to 5-(4-Bromophenyl)furan-2-carbonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-(4-Bromophenyl)furan-2-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Bromophenyl)furan-2-carbonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a furan ring, a nitrile group, and a bromophenyl moiety, offers multiple avenues for synthetic modification, making it a valuable building block for the synthesis of more complex molecular architectures. The furan nucleus is a common scaffold in a wide array of pharmaceuticals and biologically active compounds, exhibiting properties ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[1][2][3] The presence of the nitrile group provides a handle for conversion into other functional groups such as carboxylic acids, amides, or amines, while the bromophenyl group is a prime substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-(4-Bromophenyl)furan-2-carbonitrile, with a focus on practical insights for its utilization in research and development.
Physicochemical and Spectroscopic Properties
While specific experimental data for 5-(4-bromophenyl)furan-2-carbonitrile is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and data from closely related analogues such as 5-(4-bromophenyl)furfural and N-(4-bromophenyl)furan-2-carboxamide.[4][5]
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₁H₆BrNO | [6] |
| Molecular Weight | 248.08 g/mol | [6] |
| CAS Number | 57667-10-4 | [6] |
| Appearance | Likely a solid, possibly yellow to brown in color. | Analogy with 5-(4-bromophenyl)furfural.[7] |
| Melting Point | Expected to be in the range of 100-200 °C. | Analogy with related structures. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and ethanol, with limited solubility in water. | Analogy with 5-(4-bromophenyl)furfural.[7] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the furan and phenyl rings. The furan protons will likely appear as doublets, while the protons on the para-substituted phenyl ring will appear as two doublets, each integrating to two protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all eleven carbon atoms. The nitrile carbon will have a characteristic chemical shift in the range of 115-120 ppm. The carbon bearing the bromine atom will also have a distinct chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic rings and C=C stretching of the furan and phenyl rings.
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[5]
Synthesis of 5-(4-Bromophenyl)furan-2-carbonitrile
A plausible and efficient synthetic route to 5-(4-bromophenyl)furan-2-carbonitrile involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach leverages readily available starting materials and is a well-established method for the formation of carbon-carbon bonds between aryl halides and boronic acids.[4][8]
Proposed Synthetic Pathway
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar Suzuki-Miyaura cross-coupling reactions.[4][8]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromofuran-2-carbonitrile (1.0 eq.), 4-bromophenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-(4-bromophenyl)furan-2-carbonitrile.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 5-(4-bromophenyl)furan-2-carbonitrile is dictated by its three key functional groups: the furan ring, the nitrile group, and the bromophenyl moiety.
Reactions of the Bromophenyl Group
The bromine atom on the phenyl ring is a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.
The bromine atom can readily participate in a second Suzuki-Miyaura coupling with a variety of aryl or vinyl boronic acids to generate more complex biaryl or styrenyl structures. This is a powerful strategy for building molecular complexity in the later stages of a synthesis.[4]
Protocol for Suzuki-Miyaura Coupling:
-
Reactants: In a Schlenk tube under an inert atmosphere, combine 5-(4-bromophenyl)furan-2-carbonitrile (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Solvent: Add a degassed solvent system such as 1,4-dioxane and water.
-
Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Purification: After cooling, perform an aqueous workup and purify the product by column chromatography.
Reactions of the Nitrile Group
The nitrile group can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of this scaffold.
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile group will yield the corresponding carboxylic acid, 5-(4-bromophenyl)furan-2-carboxylic acid.[8] This carboxylic acid can then be used in standard amide coupling reactions.
-
Reduction: The nitrile group can be reduced to a primary amine, (5-(4-bromophenyl)furan-2-yl)methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine can then be further functionalized.
Reactions of the Furan Ring
The furan ring is susceptible to electrophilic substitution, although the presence of the electron-withdrawing nitrile group may deactivate the ring to some extent. The furan ring is also sensitive to strong acids, which can lead to ring-opening or polymerization.[9]
Potential Applications
Derivatives of 5-(4-bromophenyl)furan-2-carbonitrile hold promise in several areas of research and development.
Medicinal Chemistry
The furan scaffold is a privileged structure in medicinal chemistry, and many furan-containing compounds exhibit a wide range of biological activities.[1][3] By modifying the bromophenyl and nitrile functionalities of 5-(4-bromophenyl)furan-2-carbonitrile, libraries of novel compounds can be synthesized and screened for various therapeutic targets. For instance, related furan derivatives have shown potential as antibacterial agents and tubulin polymerization inhibitors for cancer therapy.[4]
Materials Science
The rigid, conjugated structure of 5-(4-bromophenyl)furan-2-carbonitrile and its derivatives makes them interesting candidates for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through cross-coupling reactions on the bromophenyl group is particularly advantageous in this context.
Safety and Handling
5-(4-Bromophenyl)furan-2-carbonitrile is classified as a hazardous substance.
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[6]
-
Signal Word: Danger.[6]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Conclusion
5-(4-Bromophenyl)furan-2-carbonitrile is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the discovery and development of new pharmaceuticals and functional materials. While detailed experimental data for this specific compound is limited, its chemical behavior can be reliably predicted from its structural analogues. This guide provides a solid foundation for researchers and scientists to effectively utilize 5-(4-bromophenyl)furan-2-carbonitrile in their synthetic endeavors.
References
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Valadè, F., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]
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Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4432. [Link]
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Organic Chemistry Portal. Furan Synthesis. [Link]
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Abdellatif, K. R. A., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(14), 1695-1713. [Link]
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Xiao, Z., et al. (2011). 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2329. [Link]
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Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
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Posada, E., et al. (2014). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Molecules, 19(6), 7548-7557. [Link]
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ChemTube3D. Furan Hydrolysis. [Link]
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Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 114-126. [Link]
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Der Pharma Chemica. (2014). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 183-191. [Link]
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